4-Ethynyl-3,5-dimethylisoxazole
Overview
Description
4-Ethynyl-3,5-dimethylisoxazole is a chemical compound with the molecular formula C7H7NO . It is a solid substance .
Synthesis Analysis
The synthesis of 4-Ethynyl-3,5-dimethylisoxazole and its derivatives has been studied in the context of developing potent BRD4 inhibitors with anti-breast cancer activity . In one study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis
The molecular structure of 4-Ethynyl-3,5-dimethylisoxazole can be represented by the InChI code: 1S/C7H7NO/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3 .Chemical Reactions Analysis
In the context of anti-cancer research, 4-Ethynyl-3,5-dimethylisoxazole has been used as a building block in the synthesis of a series of novel 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives .Physical And Chemical Properties Analysis
4-Ethynyl-3,5-dimethylisoxazole is a solid substance with a molecular weight of 121.14 . It is stored in dry conditions at 2-8°C .Scientific Research Applications
Bromodomain Ligands and Epigenetic Regulation
4-Ethynyl-3,5-dimethylisoxazole derivatives have been identified as acetyl-lysine-mimetic bromodomain ligands. These compounds are significant due to their role in histone-lysine acetylation, a critical chromatin post-translational modification that affects gene transcription. Bromodomains, which recognize acetylated lysines, are pivotal in reading the histone-acetylation code. The inhibition of these interactions has shown potential in antiproliferative and anti-inflammatory effects. This research highlighted the discovery of subtype-selective inhibitors, providing a novel acetyl-lysine bioisostere that displaces acetylated histone peptides from bromodomains. Compound 4d, developed from this research, displayed high selectivity and activity against bromodomain-containing proteins, making it a promising lead for further development of selective probes for the bromodomain and extra C-terminal domain (BET) family and CREBBP bromodomains (Hewings et al., 2011).
Synthesis and Characterization
The synthesis of 3-Amino-4,5-dimethylisoxazole from technical-grade materials has demonstrated an operationally simple method yielding the title compound with reasonable overall purity. This method's efficiency in producing 3-Amino-4,5-dimethylisoxazole, free from contamination of isomeric compounds, showcases the compound's versatility and potential for varied scientific applications (Tellew et al., 2007).
Photochemical Studies
A study on the photochemistry of 3,5-dimethylisoxazole has shed light on its behavior under UV irradiation, revealing the formation of several photoproducts, including nitrile ylide, an intermediate in isoxazole-oxazole photoisomerization. This research offers insights into the molecular behavior of 3,5-dimethylisoxazole derivatives under specific conditions, highlighting their potential in photochemical applications (Nunes et al., 2013).
BRD4 Inhibition in Cancer Research
Further studies on 3,5-dimethylisoxazole derivatives have focused on their potential as BRD4 inhibitors, a target for blocking proliferation in various cancer cell lines. These derivatives were designed and synthesized, showing excellent stability and potent BRD4 inhibitory activities. Notably, compound 11h displayed significant potency against BRD4(1) and BRD4(2), indicating its potential as a lead compound in cancer therapy research (Li et al., 2018).
Safety And Hazards
Future Directions
The future directions of 4-Ethynyl-3,5-dimethylisoxazole research are likely to continue in the field of medicinal chemistry, particularly in the development of novel therapeutic agents for cancer treatment . The compound’s potential as a building block in the synthesis of BRD4 inhibitors suggests it may play a significant role in the development of new anti-cancer drugs .
properties
IUPAC Name |
4-ethynyl-3,5-dimethyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIFFHHNSRUZNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699284 | |
Record name | 4-Ethynyl-3,5-dimethyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-3,5-dimethylisoxazole | |
CAS RN |
668970-91-0 | |
Record name | 4-Ethynyl-3,5-dimethyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethynyl-3,5-dimethyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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